molecular formula C55H68ClN11O13 B10861881 MC-VC-PABC-amide-PEG1-CH2-CC-885

MC-VC-PABC-amide-PEG1-CH2-CC-885

Cat. No.: B10861881
M. Wt: 1126.6 g/mol
InChI Key: SXHFPZWNOWBAQL-MPGWLFTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MC-VC-PABC-amide-PEG1-CH2-CC-885 involves multiple steps, including the conjugation of the GSPT1 degrader/molecular glue CC-885 with a linker. The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: MC-VC-PABC-amide-PEG1-CH2-CC-885 undergoes various chemical reactions, including conjugation reactions with antibodies to form Antibody-Drug Conjugates (ADCs) . The compound can also participate in substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include antibodies such as Belantamab, Daratumumab, and Rituximab . The reactions are typically carried out under mild conditions to preserve the integrity of both the compound and the antibodies.

Major Products: The major products formed from the reactions involving this compound are Antibody-Drug Conjugates (ADCs), which are used in various research applications .

Scientific Research Applications

Properties

Molecular Formula

C55H68ClN11O13

Molecular Weight

1126.6 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[2-[2-chloro-4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methylcarbamoylamino]phenyl]ethoxy]ethyl]-N-methylcarbamate

InChI

InChI=1S/C55H68ClN11O13/c1-33(2)48(63-44(68)9-5-4-6-24-66-46(70)20-21-47(66)71)51(74)62-42(8-7-23-58-53(57)76)49(72)60-38-14-10-34(11-15-38)32-80-55(78)65(3)25-27-79-26-22-36-13-16-39(29-41(36)56)61-54(77)59-30-35-12-17-40-37(28-35)31-67(52(40)75)43-18-19-45(69)64-50(43)73/h10-17,20-21,28-29,33,42-43,48H,4-9,18-19,22-27,30-32H2,1-3H3,(H,60,72)(H,62,74)(H,63,68)(H3,57,58,76)(H2,59,61,77)(H,64,69,73)/t42-,43?,48-/m0/s1

InChI Key

SXHFPZWNOWBAQL-MPGWLFTNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCOCCC2=C(C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.